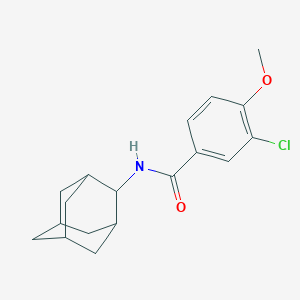![molecular formula C19H16N2O3S B278525 N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide, also known as HCTMN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the thioamide family and has a molecular weight of 365.45 g/mol.
Mécanisme D'action
The mechanism of action of N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to have a significant impact on various biochemical and physiological processes. It has been found to reduce the levels of oxidative stress markers in the body, which can lead to a range of health benefits. N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has also been shown to reduce inflammation in the body and improve cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in lab experiments is its high purity, which ensures accurate and reliable results. However, one of the limitations is its relatively high cost, which can limit its use in some research studies.
Orientations Futures
There are several future directions for research on N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide. One area of interest is the development of N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide-based drugs for cancer treatment. Another area of research is the exploration of N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide's potential as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide and its impact on various physiological processes.
Méthodes De Synthèse
The synthesis of N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide involves the reaction of 2-amino-3-methoxynaphthalene with 2-hydroxybenzenethiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in high purity.
Applications De Recherche Scientifique
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential therapeutic applications in various fields of science. It has shown promising results in cancer research, where it exhibits cytotoxic activity against cancer cells. N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Propriétés
Nom du produit |
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide |
|---|---|
Formule moléculaire |
C19H16N2O3S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-24-17-11-13-7-3-2-6-12(13)10-14(17)18(23)21-19(25)20-15-8-4-5-9-16(15)22/h2-11,22H,1H3,(H2,20,21,23,25) |
Clé InChI |
PNQFJGGCIDAODM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=CC=C3O |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)
![2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278465.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B278467.png)